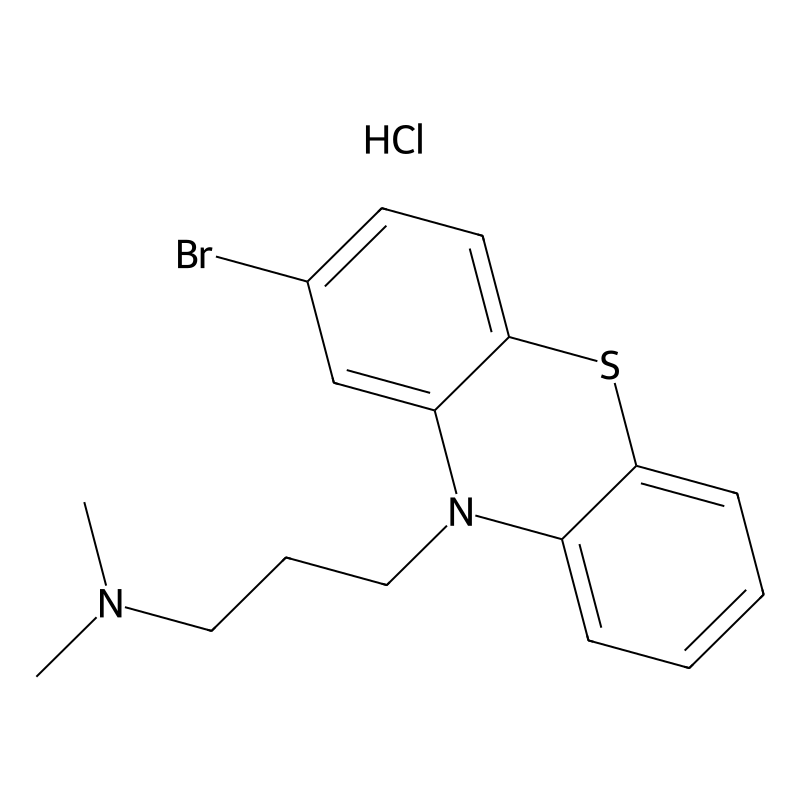Brompromazine Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Brompromazine Hydrochloride, a phenothiazine antipsychotic medication, has seen limited application in contemporary scientific research. While historically used to treat schizophrenia and other psychotic disorders, safer and more effective medications have largely replaced it.
Factual Source:
II. Historical Research on Psychotic Disorders
Some historical research explored Brompromazine Hydrochloride's efficacy in treating schizophrenia and related conditions. These studies helped establish the role of phenothiazines in managing psychosis, paving the way for the development of more advanced medications.
Factual Source:
III. Potential Areas of Future Research
While not a mainstay in modern research, Brompromazine Hydrochloride might hold potential for specific applications. Some limited studies have explored its use for:
- Terminal restlessness and dyspnea in advanced cancer patients: Here, research suggests it may offer some benefit, though more investigation is needed.
Factual Source:
University of Maryland, Baltimore. Chlorpromazine hydrochloride [Chlorpromazine Hydrochloride].
Nausea and vomiting: Studies investigating its use as an antiemetic haven't shown conclusive results, and other medications are generally preferred.
Factual Source:
Brompromazine Hydrochloride is a member of the phenothiazine class of antipsychotic medications, primarily used for its tranquilizing effects. It is chemically characterized by the formula C17H20ClN2S and has a molecular weight of approximately 318.87 g/mol. This compound appears as a white to off-white crystalline powder that is soluble in organic solvents but practically insoluble in water. It is known to decompose upon exposure to light and air, necessitating careful handling and storage conditions .
Brompromazine Hydrochloride exhibits a range of biological activities primarily through its action as a dopamine antagonist at D2 receptors in the central nervous system. This mechanism underlies its antipsychotic effects, making it effective in treating schizophrenia and other psychotic disorders. Furthermore, it possesses antihistaminic properties by blocking H1 receptors, which contributes to its sedative effects. The compound also interacts with muscarinic acetylcholine receptors, leading to anticholinergic side effects such as dry mouth and blurred vision .
The synthesis of Brompromazine Hydrochloride typically involves several steps:
- Formation of the Phenothiazine Core: This is achieved through the reaction of 2-chloro-10H-phenothiazine with dimethylaminopropylamine.
- Chlorination: The introduction of the chlorine atom at the 2-position of the phenothiazine ring can be accomplished via electrophilic aromatic substitution.
- Hydrochloride Salt Formation: The final step involves reacting the free base form of Brompromazine with hydrochloric acid to yield Brompromazine Hydrochloride .
Brompromazine Hydrochloride is primarily used as an antipsychotic medication in clinical settings. Its applications include:
- Treatment of schizophrenia and other psychotic disorders.
- Management of severe anxiety and agitation.
- Use as an antiemetic in certain cases due to its ability to block dopaminergic pathways involved in vomiting .
Brompromazine Hydrochloride exhibits significant interactions with various drugs due to its influence on cytochrome P450 enzymes, particularly CYP2D6. This can lead to altered metabolism of co-administered medications such as antidepressants and opioids. Additionally, it may interact with other antipsychotics, potentially enhancing their effects or increasing the risk of adverse reactions. Notably, co-administration with drugs that have anticholinergic properties may exacerbate side effects like constipation and urinary retention .
Brompromazine Hydrochloride shares structural similarities and pharmacological profiles with several other compounds in the phenothiazine class and beyond. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Properties | Unique Aspects |
|---|---|---|---|
| Chlorpromazine | C17H19ClN2S | Antipsychotic; strong D2 receptor antagonist | First-generation antipsychotic with sedative effects |
| Thioridazine | C18H22ClN3S | Antipsychotic; D2 receptor antagonist | Longer half-life; more sedative than Brompromazine |
| Perphenazine | C19H24ClN3S | Antipsychotic; D2 receptor antagonist | More potent than Brompromazine; used for severe cases |
| Fluphenazine | C18H20ClF3N3S | Long-acting antipsychotic; D2 receptor antagonist | Available as depot injection for long-term treatment |
Brompromazine Hydrochloride is unique due to its balanced sedative and antipsychotic properties, making it suitable for managing acute agitation while minimizing severe extrapyramidal symptoms often associated with more potent antipsychotics like fluphenazine or perphenazine .








